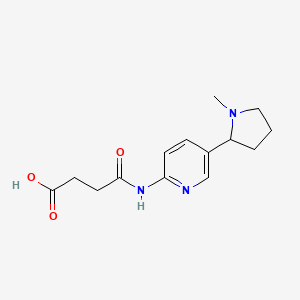
4-((5-(1-Methylpyrrolidin-2-yl)pyridin-2-yl)amino)-4-oxobutanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-((5-(1-Methylpyrrolidin-2-yl)pyridin-2-yl)amino)-4-oxobutanoic acid is a complex organic compound featuring a pyrrolidine ring, a pyridine ring, and a butanoic acid moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its structural complexity, which allows for diverse interactions with biological targets.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-((5-(1-Methylpyrrolidin-2-yl)pyridin-2-yl)amino)-4-oxobutanoic acid typically involves multiple steps, starting with the construction of the pyrrolidine and pyridine rings. One common approach is to first synthesize the pyridine ring, followed by the introduction of the pyrrolidine moiety through a series of substitution reactions. The final step involves the formation of the butanoic acid group through oxidation reactions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to maximize yield and minimize costs. This often includes the use of catalysts to accelerate reactions and the implementation of purification techniques such as crystallization or chromatography to ensure the final product’s purity.
Análisis De Reacciones Químicas
Types of Reactions
4-((5-(1-Methylpyrrolidin-2-yl)pyridin-2-yl)amino)-4-oxobutanoic acid can undergo various chemical reactions, including:
Oxidation: Conversion of the butanoic acid group to other functional groups.
Reduction: Reduction of the pyridine ring to form different derivatives.
Substitution: Introduction of different substituents on the pyrrolidine or pyridine rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various halides for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
4-((5-(1-Methylpyrrolidin-2-yl)pyridin-2-yl)amino)-4-oxobutanoic acid has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with various biological targets, including enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mecanismo De Acción
The mechanism of action of 4-((5-(1-Methylpyrrolidin-2-yl)pyridin-2-yl)amino)-4-oxobutanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to various physiological effects. For example, the compound may inhibit enzyme activity or block receptor binding, thereby altering cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
Pyrrolidine derivatives: Compounds with similar pyrrolidine rings but different substituents.
Pyridine derivatives: Compounds with pyridine rings and varying functional groups.
Butanoic acid derivatives: Compounds with the butanoic acid moiety and different side chains.
Uniqueness
What sets 4-((5-(1-Methylpyrrolidin-2-yl)pyridin-2-yl)amino)-4-oxobutanoic acid apart is its unique combination of the pyrrolidine, pyridine, and butanoic acid groups, which allows for diverse chemical reactivity and biological activity. This structural complexity makes it a valuable compound for research and potential therapeutic applications.
Propiedades
Número CAS |
650596-30-8 |
|---|---|
Fórmula molecular |
C14H19N3O3 |
Peso molecular |
277.32 g/mol |
Nombre IUPAC |
4-[[5-(1-methylpyrrolidin-2-yl)pyridin-2-yl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C14H19N3O3/c1-17-8-2-3-11(17)10-4-5-12(15-9-10)16-13(18)6-7-14(19)20/h4-5,9,11H,2-3,6-8H2,1H3,(H,19,20)(H,15,16,18) |
Clave InChI |
GVKNENPLNMRORH-UHFFFAOYSA-N |
SMILES canónico |
CN1CCCC1C2=CN=C(C=C2)NC(=O)CCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















